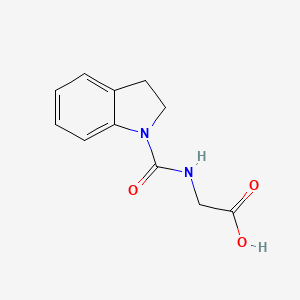

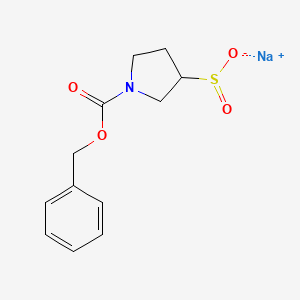

![molecular formula C21H19N3O3S B2501829 2-(4-乙酰苯氧基)-N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)乙酰胺 CAS No. 2034473-58-8](/img/structure/B2501829.png)

2-(4-乙酰苯氧基)-N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, which was prepared from dichloroacetyl chloride and aniline using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate . Similarly, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, which was prepared by the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed by IR, ^1HNMR, and elemental analysis . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042, revealing intermolecular hydrogen bonds and intramolecular interactions . The title molecule of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide forms dihedral angles with the phenyl and thiazole rings, and the crystal packing is stabilized by hydrogen bonds and π-π interactions . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the reactivity of the acetamide moiety. The synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives explored the diversity of structures that can be achieved by varying the substituents on the triazole and thiadiazole rings . The reactivity of these compounds can be further studied to determine their potential as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are essential for the practical application of these compounds in biological assays and drug development. The antioxidant properties of novel acetamide derivatives were evaluated using assays such as lipid peroxidation inhibition and DPPH radical scavenging . These studies provide insights into the potential therapeutic applications of acetamide derivatives as antioxidant or anti-inflammatory agents.

科学研究应用

合成和抗肿瘤活性

- 合成了含有杂环的新型苯并噻唑衍生物,并评估了它们对各种人类肿瘤细胞系的抗肿瘤活性。化合物显示出相当大的抗癌活性,突出了此类化学结构在癌症治疗中的治疗潜力 (Yurttaş, Tay, & Demirayak, 2015)。

抗菌和抗胆碱酯酶活性

- 合成了噻唑衍生物并评估了它们的抗菌和抗胆碱酯酶活性。尽管抗胆碱酯酶活性较弱,但观察到对近平滑念珠菌的显着抗真菌活性,表明它们在抗菌治疗中的潜力 (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015)。

用于成像的放射性配体的合成

- 合成了一系列新型化合物,用作选择性放射性配体,针对转运蛋白 (18 kDa),用于正电子发射断层扫描 (PET) 成像。这代表了用于各种神经和肿瘤疾病的诊断工具开发的重大进展 (Dollé et al., 2008)。

抗菌和抗真菌剂

- 2-巯基苯并咪唑衍生物的合成显示出对包括细菌和真菌在内的一系列微生物具有优异的活性。这表明它们作为对抗传染病的有效剂的潜力 (Devi, Shahnaz, & Prasad, 2022)。

作用机制

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been studied for their anti-mycobacterial properties

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds have been found to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that they may affect pathways specific to this organism.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may have similar effects.

属性

IUPAC Name |

2-(4-acetylphenoxy)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14(25)15-6-8-16(9-7-15)27-13-20(26)22-18-5-3-2-4-17(18)19-12-24-10-11-28-21(24)23-19/h2-9,12H,10-11,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTKBIZBYCYHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

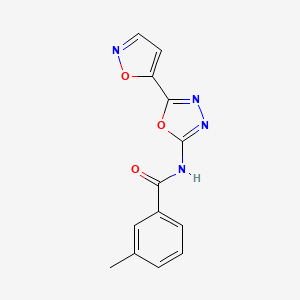

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

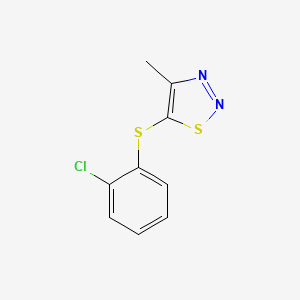

![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)

![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)

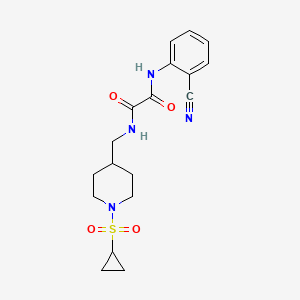

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)